molecular formula C7H13NO3Si B3161675 Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate CAS No. 87223-69-6

Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate

Cat. No.: B3161675
CAS No.: 87223-69-6
M. Wt: 187.27 g/mol
InChI Key: DJIJPTBYOASKDU-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate (CAS 87223-69-6) is a high-value synthetic building block characterized by its molecular formula of C7H13NO3Si and a molecular weight of 187.27 g/mol . This compound, classified as a silyl enol ether, is primarily utilized in organic synthesis for the formation of carbon-carbon bonds. Its key structural feature allows it to function as a versatile nucleophile, participating in reactions under mild conditions to introduce the 2-cyano-2-acetate synthon into more complex molecular architectures. Researchers employ this reagent in the development of novel pharmaceutical intermediates and natural product analogs, as similar silyl-protected intermediates are often crucial in multi-step total syntheses, such as those reported for complex fatty acid derivatives . Its application is essential in methodologies that require the protection of a carbonyl group or the strategic elongation of a carbon chain. The product is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling and storage in accordance with laboratory safety protocols are recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyano-2-trimethylsilyloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3Si/c1-10-7(9)6(5-8)11-12(2,3)4/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIJPTBYOASKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Mechanisms of Methyl 2 Cyano 2 Trimethylsilyl Oxy Acetate

Transformations of the Cyanohydrin Trimethylsilyl (B98337) Ether Functional Group

The core functional group of the molecule offers several pathways for chemical modification, centering on the cleavage of the silyl (B83357) ether, reactions of the nitrile, and exchange of the silyl group.

The trimethylsilyl (TMS) group is a protecting group for the hydroxyl function of the cyanohydrin. Its removal, or deprotection, regenerates the α-hydroxy cyanohydrin. This hydrolytic cleavage is a fundamental transformation, often necessary to unmask the hydroxyl group for subsequent reactions. The process typically involves treating the silylated compound with an aqueous acidic or basic solution. For instance, dilution with water and stirring can be sufficient to hydrolyze residual silylating agents and the TMS ether itself. orgsyn.org This step is crucial for converting the protected cyanohydrin back to its active hydroxyl form, which is a key intermediate in the synthesis of α-hydroxy acids and other valuable compounds.

The nitrile group (-C≡N) in Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate is a key site for chemical transformations, allowing for its conversion into amines or carboxylic acids.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. libretexts.org This reaction proceeds through an amide intermediate and, if completed, would transform the cyano group into a carboxyl group, yielding a dicarboxylic acid derivative.

Reduction: The reduction of the nitrile group is a synthetically important reaction for producing primary amines. google.com This transformation can be achieved using various reducing agents. wikipedia.org

Catalytic Hydrogenation: This is often the most economical method for converting nitriles to primary amines. wikipedia.org Catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide are commonly used. researchgate.net The reaction conditions, including catalyst choice, solvent, and pressure, are critical for achieving high selectivity for the primary amine and avoiding the formation of secondary or tertiary amines. wikipedia.orgresearchgate.net

Stoichiometric Reductions: Strong hydride reagents like Lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. libretexts.orggoogle.com The reaction involves the nucleophilic addition of two hydride equivalents to the nitrile carbon, followed by an aqueous workup to yield the amine. libretexts.org Other reagents such as diborane (B8814927) can also be employed for this conversion. wikipedia.org For a milder reduction that yields an aldehyde, Diisobutylaluminium hydride (DIBALH) can be used at low temperatures, which stops the reaction at the imine stage before hydrolysis to the aldehyde. libretexts.orgwikipedia.org

The choice of reducing agent is critical, especially given the presence of the methyl ester group, which is also susceptible to reduction by strong hydrides like LiAlH₄. Selective reduction of the nitrile in the presence of an ester can be achieved using catalytic hydrogenation with specific catalysts like Raney Cobalt or Pd/C under controlled conditions. researchgate.net

Reduction Method Reagent(s) Product Key Features
Catalytic HydrogenationH₂ / Raney Ni, Pd/C, PtO₂Primary AmineEconomical; selectivity depends on conditions. wikipedia.orgresearchgate.net
Hydride ReductionLiAlH₄Primary AmineHighly effective; can also reduce the ester group. libretexts.orggoogle.com
Hydride ReductionDIBALHAldehydeRequires low temperature and controlled stoichiometry. libretexts.orgwikipedia.org

The silicon-oxygen bond of the trimethylsilyloxy group is labile under specific conditions, allowing for its cleavage or exchange. Cleavage is typically achieved with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions (e.g., HCl in an alcohol solvent). This process regenerates the cyanohydrin. Exchange reactions, or transsilylations, can occur if the compound is treated with a different silylating agent, potentially allowing for the introduction of a more robust or functionally different silyl protecting group.

Nucleophilic Additions and Substitutions with External Reagents

The formation of cyanohydrin trimethylsilyl ethers, such as the title compound, is a prime example of the reactivity of trimethylsilyl cyanide (TMSCN) with carbonyl compounds. This fundamental reaction can be extended to other electrophiles.

The synthesis of cyanohydrin trimethylsilyl ethers via the addition of TMSCN to aldehydes and ketones is a widely studied and synthetically valuable transformation known as cyanosilylation. researchgate.netrsc.orgrsc.org This reaction essentially involves the nucleophilic addition of the cyanide group to the carbonyl carbon and the capture of the resulting alkoxide by the trimethylsilyl group. The reaction is typically catalyzed by Lewis acids or Lewis bases. organic-chemistry.orgmdpi.com

The oxygen atom of the aldehyde or ketone coordinates to the catalyst, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide. mdpi.com A wide variety of aldehydes (aromatic, aliphatic, conjugated) and ketones can be converted into their corresponding cyanohydrin trimethylsilyl ethers in excellent yields. rsc.orgorganic-chemistry.orgorganic-chemistry.org Sterically demanding ketones may require longer reaction times or slightly elevated temperatures. rsc.orgorganic-chemistry.org

Catalyst Type Examples Substrate Scope
Lewis BasesTriphenylphosphine, N-Heterocyclic Carbenes, N-methylmorpholine N-oxideAldehydes and Ketones rsc.orgorganic-chemistry.org
Lewis AcidsTi(Oi-Pr)₄ complexes, Salen-Al complexes, ZnI₂Aldehydes and Ketones organic-chemistry.orgresearchgate.net
Metal ComplexesCu(II) and Ag(I) coordination polymers, Vanadate complexesAldehydes and Ketones rsc.orgmdpi.com

Notably, with α,β-unsaturated carbonyl compounds, the reaction proceeds via a 1,2-addition to the carbonyl group, leaving the carbon-carbon double bond intact, which highlights the chemoselectivity of this transformation. rsc.orgrsc.org

Strained three-membered rings like epoxides and aziridines are excellent electrophiles that can undergo nucleophilic ring-opening reactions. thieme-connect.de In a reaction analogous to the attack on a carbonyl group, the cyanide moiety, delivered from a silyl cyanide source, can act as a nucleophile to open these rings. The reaction with epoxides yields β-silyloxynitriles, while the reaction with N-activated aziridines produces β-aminonitriles.

The reaction is often promoted by a Lewis acid catalyst, which coordinates to the heteroatom (oxygen or nitrogen) of the ring, activating it for nucleophilic attack. thieme-connect.de The attack of the cyanide nucleophile typically occurs at the less sterically hindered carbon of the heterocycle, leading to the formation of 1,2-difunctionalized products. thieme-connect.de The regioselectivity of the ring-opening is a key aspect of these transformations. researchgate.net

Electrophilic and Radical Mediated Processes

While specific studies on this compound are limited, the reactivity of related O-silylated cyanohydrins and cyanoacetate (B8463686) derivatives in electrophilic and radical reactions has been documented.

O-silylated cyanohydrins can serve as precursors to acyl anion equivalents. Deprotonation at the α-carbon, facilitated by a strong base, generates a nucleophilic carbanion that can react with various electrophiles. For instance, the anions of O-silylated cyanohydrins have been shown to react with electrophiles such as epoxides, leading to the formation of β-hydroxy carbonyl compounds after desilylation. This reactivity highlights the potential for this compound to engage in similar transformations.

In the realm of radical chemistry, compounds containing a cyanoacetate moiety can undergo radical addition reactions. For example, the radical derived from ethyl cyanoacetate has been added to conjugated olefins. This suggests that under radical-initiating conditions, the carbon-hydrogen bond alpha to the cyano and ester groups in this compound could potentially be homolytically cleaved to generate a radical species. This radical could then participate in addition reactions with suitable radical acceptors.

Detailed Mechanistic Investigations of Reaction Pathways

Detailed mechanistic investigations specifically for this compound are not extensively reported in the available literature. However, the mechanisms of related reactions provide a framework for understanding its potential transformation pathways.

The mechanism of electrophilic substitution at the α-carbon would likely involve the formation of a carbanion intermediate. The stability of this carbanion would be influenced by the electron-withdrawing effects of both the cyano and the methyl ester groups. The trimethylsilyl ether group would likely remain intact during this process, serving as a protecting group for the hydroxyl functionality.

Mechanistic studies of radical reactions involving related α-cyano esters often detail a three-step process: initiation, propagation, and termination. For this compound, initiation would involve the generation of a radical at the α-carbon. The propagation step could involve the addition of this radical to an unsaturated substrate, forming a new carbon-carbon bond and a new radical species. Termination would then occur through various radical combination or disproportionation pathways. The regioselectivity and stereoselectivity of such radical additions would be governed by the steric and electronic properties of the reacting species.

Further computational and experimental studies are necessary to elucidate the specific mechanistic pathways and transition states involved in the electrophilic and radical-mediated reactions of this compound.

Advanced Applications in Organic Synthesis

Role as a Key Synthetic Intermediate and Versatile Building Block

The strategic placement of reactive functional groups makes Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate a valuable precursor in synthetic chemistry. The silyl (B83357) ether provides a stable, yet easily removable, protecting group for the hydroxyl function, while the nitrile and ester groups offer multiple avenues for modification and elaboration.

The cyanoacetate (B8463686) moiety is a well-established synthon for the creation of various carbonyl compounds. For instance, methyl cyanoacetate, a related precursor, is used in conjugate additions to α,β-unsaturated carbonyl compounds, followed by copper(I) iodide-catalyzed aerobic oxidation, to yield 1,2,5-tricarbonyl compounds researchgate.net. The trimethylsilyloxy group in this compound makes it an ideal substrate for reactions like cyanosilylation, which is used to convert ketones and aldehydes into the corresponding cyanohydrin trimethylsilyl (B98337) ethers researchgate.netnih.gov. These products are versatile intermediates that can be transformed into α-hydroxy acids, α-amino alcohols, and other valuable carbonyl derivatives.

The reaction often proceeds with high efficiency for a variety of carbonyl compounds. For example, a vanadium-based catalyst system, (Et₄N)₂[VO₂(CN)₃], has demonstrated high catalytic performance in the cyanosilylation of diverse ketones, converting them to their cyanohydrin trimethylsilyl ethers without the formation of desilylated byproducts nih.gov. This method's success with various cyclic and open-chain ketones highlights the broad applicability of silylated cyano-intermediates in carbonyl synthesis nih.gov.

The cyano-ester functionality is a key feature in the synthesis of numerous bioactive molecules and natural product analogues, valued for their therapeutic potential.

Triterpenoids: Synthetic analogues of naturally occurring triterpenoids, such as glycyrrhetinic acid and boswellic acids, have been modified by incorporating a cyano-enone functionality into their A-ring nih.gov. This modification has been shown to yield compounds with potent anti-inflammatory and cytotoxic activities nih.govmdpi.com. For example, methyl 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oate (CDDO-Me), a well-known anti-inflammatory triterpenoid, features this critical cyano-enone structure mdpi.comnih.gov. The synthesis of these complex molecules often involves the introduction of a cyano-ketone fragment, which can be derived from precursors like this compound, followed by oxidation to create the bioactive enone system nih.govmdpi.com.

Bioactive ScaffoldExample of Cyano-Containing AnalogueReported Biological Activity
Triterpenoid Methyl 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oate (CDDO-Me)Anti-inflammatory, Antitumor mdpi.comnih.gov
Triterpenoid Soloxolone Methyl (SM)Antitumor, Inhibition of Epithelial-Mesenchymal Transition mdpi.com
Nucleoside 2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC)Anticancer nih.gov

Nucleosides: In the field of medicinal chemistry, cyano-functionalized nucleoside analogues are of significant interest for their potential as anticancer and antiviral agents nih.govrsc.org. The synthesis of these analogues can involve the strategic introduction of a cyano group at various positions of the sugar or base moiety nih.govnih.gov. For example, 2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC) is a notable anticancer agent whose design is based on the unique properties of the cyano group nih.gov. The versatility of reagents like this compound makes them potential candidates for constructing such modified nucleosides, providing a pathway to novel therapeutic agents.

Contributions to Asymmetric Synthesis Methodologies

The development of methods to control stereochemistry is a central goal of organic synthesis. The cyano-ester group plays a significant role in directing the stereochemical outcome of various transformations, making it a valuable component in asymmetric synthesis.

Enantioselective Fluorination: The synthesis of chiral α-fluoro-α-cyano esters is a significant area of research, and this compound represents a parent structure for the substrates used in these reactions. Chiral palladium complexes have been successfully employed as catalysts for the enantioselective electrophilic fluorination of α-cyano acetates acs.orgkoreascience.kr. Using N-fluorobenzenesulfonimide (NFSI) as the fluorine source, these reactions can produce the corresponding α-cyano-α-fluorinated products in high yields and with excellent enantiomeric excesses, often up to 99% ee koreascience.kr.

The choice of reaction conditions, including the ester group on the substrate and the specific chiral ligand on the palladium catalyst, is crucial for achieving high enantioselectivity koreascience.kr.

Enantioselective Aldol-Type Reactions: The cyano group is also instrumental in other asymmetric C-C bond-forming reactions. Organocatalytic cascade reactions involving 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones proceed through a sequence of thia-Michael and aldol reactions to generate complex heterocyclic systems with high diastereo- and enantioselectivity nih.gov. This demonstrates the ability of the cyano-bearing scaffold to participate in stereocontrolled aldol-type transformations, which are fundamental in organic synthesis nih.gov.

TransformationSubstrate TypeCatalyst SystemAchieved Enantiomeric Excess (ee)
Electrophilic Fluorination α-Cyano AcetatesChiral Palladium ComplexesUp to 99% koreascience.kr
Thia-Michael/Aldol Cascade 3-Cyano-4-styrylcoumarinsBifunctional OrganocatalystHigh (specific values vary with substrate) nih.gov

Beyond enantioselectivity, controlling diastereoselectivity is critical when creating molecules with multiple stereocenters. The cyano-ester moiety can influence the facial selectivity of reactions, guiding the approach of reagents to produce a specific diastereomer. In the organocatalytic cascade reaction of 3-cyano-4-styrylcoumarins, the bifunctional catalyst controls the stereochemistry of both the initial Michael addition and the subsequent intramolecular aldol reaction, leading to a highly diastereoselective outcome nih.gov. Similarly, the DBU-mediated addition of aryl acetonitrile to N-protected isatin produces cyanomethylated adducts with excellent diastereoselectivity, showcasing the utility of the cyano group in controlling the formation of specific stereoisomers in aldol-type additions researchgate.net.

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable tools in synthetic and mechanistic organic chemistry. They provide detailed information about molecular structure, bonding, and the changes that occur during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR) for Reaction Monitoring and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate, ¹H and ¹³C NMR are fundamental for confirming its synthesis and purity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetate (B1210297) group and the trimethylsilyl (B98337) (TMS) group. The chemical shift of the methoxy (B1213986) protons (–OCH₃) would typically appear in the range of 3.7-3.9 ppm. The nine equivalent protons of the TMS group would give a sharp singlet, usually found upfield around 0.1-0.3 ppm, a characteristic region for silicon-containing compounds. The single proton attached to the α-carbon would also exhibit a characteristic chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about all the unique carbon environments in the molecule. Key resonances would include the carbonyl carbon of the ester, the cyano carbon, the α-carbon, the methoxy carbon, and the carbons of the TMS group. The chemical shifts of these carbons are indicative of their electronic environment and can be used to confirm the molecular structure.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. For instance, an HSQC experiment would show a correlation between the α-proton and the α-carbon.

In the context of reaction monitoring, NMR spectroscopy allows for the real-time observation of the conversion of reactants to products. By integrating the signals corresponding to the starting materials and the product, the reaction progress and yield can be determined without the need for isolation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃ (acetate)3.853
-Si(CH₃)₃0.20
α-CH4.560
C=O-165
C≡N-115

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (GC-MS, HRMS, ESI-MS) for Product Analysis and Identification of Intermediates

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for identifying reaction intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram would provide information on the purity of the sample, while the mass spectrum would show the molecular ion peak (M⁺) corresponding to the mass of the compound. Fragmentation patterns observed in the mass spectrum can provide structural information. A characteristic fragment would be the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. This is crucial for confirming the identity of a newly synthesized molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for identifying and characterizing transient reaction intermediates that might be present in the reaction mixture in low concentrations.

Interactive Data Table: Expected Mass Spectrometry Fragments

Fragment Ion m/z (Mass-to-Charge Ratio) Significance
[M]⁺201.07Molecular Ion
[M - CH₃]⁺186.05Loss of a methyl group
[M - OCH₃]⁺170.06Loss of a methoxy group
[Si(CH₃)₃]⁺73.05Trimethylsilyl cation

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Intermediates

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the cyano (C≡N) group, the carbonyl (C=O) group of the ester, and the C-O and Si-O single bonds. The C≡N stretching vibration typically appears around 2250 cm⁻¹. The C=O stretch of the ester is expected in the region of 1750-1735 cm⁻¹. The Si-O bond would show a strong absorption band around 1100-1000 cm⁻¹. During a reaction, the appearance or disappearance of these characteristic bands can be used to monitor the formation of intermediates and the final product.

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional Group Characteristic Absorption (cm⁻¹)
Cyano (C≡N)~2250
Carbonyl (C=O), Ester~1740
Si-O Stretch~1050
C-O Stretch~1250

Computational Chemistry and Theoretical Investigations

Computational chemistry provides theoretical insights into molecular properties and reaction mechanisms that can complement experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be employed to:

Predict Spectroscopic Properties: Theoretical calculations of NMR chemical shifts and IR vibrational frequencies can aid in the interpretation of experimental spectra.

Elucidate Reaction Mechanisms: DFT can be used to map out the potential energy surface of a reaction involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a deeper understanding of the reaction pathway and the factors that control its selectivity.

Investigate Molecular Properties: Properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution can be calculated to predict the reactivity of the molecule.

By combining the experimental data from advanced spectroscopic techniques with the theoretical insights from computational chemistry, a comprehensive and detailed understanding of the chemical nature and reactivity of "this compound" can be achieved.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no published studies in the academic literature that employ molecular dynamics (MD) simulations to investigate the conformational analysis or intermolecular interactions of this compound.

MD simulations would provide significant insight into the dynamic behavior of this molecule. Key areas that could be explored include:

Conformational Preferences: The molecule possesses several rotatable bonds, particularly around the C-C bond connecting the ester and the stereocenter, and the C-O-Si linkage. MD simulations could explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Solvent Effects: Simulating the molecule in various solvents would reveal how intermolecular interactions with the solvent affect its conformational equilibrium and dynamic behavior.

Intermolecular Interactions: In a condensed phase, MD simulations could model how molecules of this compound interact with each other, providing information on bulk properties.

Given the absence of such research, the conformational landscape and the nature of its intermolecular interactions have not been dynamically characterized.

Prediction of Reactivity and Selectivity Based on Electronic Structure

In the absence of dedicated computational studies on the electronic structure of this compound, any predictions of its reactivity and selectivity are based on general principles of organic chemistry rather than specific published data for this compound.

A detailed analysis based on its calculated electronic structure would involve using data from methods like Density Functional Theory (DFT) or ab initio calculations to quantify reactivity indices.

Reactivity Prediction MetricPotential Application to this compoundStatus of Research
Frontier Molecular Orbital (FMO) Theory The energy and localization of the HOMO and LUMO would predict the sites for electrophilic and nucleophilic attack, respectively.No specific data published.
Calculated Atomic Charges Determining the partial charges on each atom would identify the most electrophilic and nucleophilic centers. For instance, the carbon atom of the cyano group and the carbonyl carbon are expected to be electrophilic.No specific data published.
Fukui Functions These indices would provide a more nuanced prediction of local reactivity, indicating the propensity of each atomic site to undergo nucleophilic, electrophilic, or radical attack.No specific data published.

Without these computational results, predictions remain qualitative. For example, the silicon atom is susceptible to nucleophilic attack (e.g., by fluoride (B91410) ions) leading to desilylation. The cyano and ester groups can undergo hydrolysis or nucleophilic addition. However, the quantitative selectivity of these reactions, and how they are influenced by the electronic interplay of the functional groups, has not been computationally modeled in published literature.

Conclusion and Future Research Directions

Summary of Current Research Achievements for Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate

This compound belongs to the class of O-protected cyanohydrins, which are recognized as versatile intermediates in organic synthesis. mdpi.comgoogle.com The core achievement in the field of related compounds lies in their established utility as acyl anion equivalents, enabling the formation of complex carbonyl compounds through reactions with various electrophiles. scispace.com The trimethylsilyl (B98337) (TMS) protecting group offers stability to the otherwise labile cyanohydrin moiety, allowing for a range of chemical manipulations that would be incompatible with the free hydroxyl group. mdpi.comnih.gov

Research on analogous structures, such as silylated cyanohydrins of aldehydes and ketones, has demonstrated their importance as precursors to biologically significant molecules like α-hydroxy acids, α-amino alcohols, and α-hydroxy ketones. d-nb.infoorgsyn.org The presence of the methyl ester and cyano groups in the target molecule provides additional handles for chemical modification, expanding its synthetic potential beyond that of simpler silylated cyanohydrins. The synthesis of such compounds is typically achieved through the cyanosilylation of the corresponding carbonyl compound, a reaction for which numerous catalytic systems have been developed. organic-chemistry.org

Table 1: Key Functional Groups of this compound and Their Synthetic Utility

Functional GroupRole and Synthetic Potential
O-Trimethylsilyl Cyanohydrin Acts as a stable precursor to a reactive acyl anion equivalent; enables C-C bond formation with electrophiles. scispace.com
Methyl Ester Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, offering diverse derivatization pathways.
Nitrile (Cyano Group) Can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing access to a variety of nitrogen-containing compounds. d-nb.info

Identification of Emerging Synthetic Strategies and Opportunities

The synthesis of O-silylated cyanohydrins, including this compound, is poised to benefit from several emerging strategies. While traditional methods often rely on stoichiometric reagents, modern approaches focus on catalysis to improve efficiency, selectivity, and sustainability.

Organocatalysis : N-heterocyclic carbenes (NHCs) and various amine-based catalysts have proven highly effective in promoting the cyanosilylation of carbonyl compounds under mild conditions. organic-chemistry.orgresearchgate.net These methods offer an alternative to metal-based catalysts and can provide high yields of the desired silylated cyanohydrins.

Metal-Based Catalysis : A wide array of metal catalysts, including those based on titanium, lanthanum, and niobium, have been developed for efficient cyanosilylation. organic-chemistry.org Future opportunities lie in discovering more earth-abundant and environmentally benign metal catalysts for this transformation.

Enantioselective Synthesis : The development of chiral catalysts, including enzymes like hydroxynitrile lyases (HNLs) and chiral metal complexes, presents a significant opportunity for the asymmetric synthesis of chiral cyanohydrins. rsc.org Applying these principles to the synthesis of an enantiomerically enriched form of this compound would significantly enhance its value as a building block for chiral molecules.

Solvent-Free and Eco-Friendly Conditions : Reactions conducted under solvent-free conditions or in greener solvents are gaining prominence. researchgate.netderpharmachemica.com Developing a robust, solvent-free synthesis for this compound would align with the principles of green chemistry.

Exploration of Unexplored Reactivity Profiles and Novel Transformations

While the role of silyl-protected cyanohydrins as acyl anion equivalents is well-established, the specific reactivity profile of this compound remains largely unexplored. Its unique combination of functional groups opens avenues for novel transformations.

Reaction with Diverse Electrophiles : The deprotonated form of this compound could be reacted with a broader range of electrophiles than currently documented for similar compounds. This includes challenging reactions with sterically hindered substrates or less reactive electrophiles like epoxides. scispace.com

Tandem and Domino Reactions : The trifunctional nature of the molecule is conducive to the design of tandem or domino reaction sequences. For instance, a reaction could be initiated at the cyanohydrin position, followed by an intramolecular cyclization involving the ester or nitrile group to rapidly build molecular complexity.

Radical Chemistry : The potential for this compound to participate in radical reactions is an area ripe for exploration. For example, radical addition to the nitrile or transformations involving the generation of a radical at the α-carbon could lead to novel synthetic pathways.

Decarboxylative Couplings : If the methyl ester is first hydrolyzed to the corresponding carboxylic acid, decarboxylative coupling reactions could be employed to forge new carbon-carbon or carbon-heteroatom bonds at that position, further expanding its synthetic utility.

Potential for Integration into Modern Synthetic Paradigms

Modern synthetic chemistry is increasingly reliant on enabling technologies that accelerate reaction discovery and optimization. This compound is a prime candidate for integration into these paradigms.

High-Throughput Screening (HTS) : The synthesis and reactions of this compound are amenable to high-throughput screening. unchainedlabs.com HTS methods, which allow for the rapid testing of numerous reaction conditions in parallel, could be used to quickly identify optimal catalysts, solvents, and reagents for its synthesis or subsequent transformations. nih.govresearchgate.netresearchgate.net This would accelerate the discovery of new applications for this building block.

Automated Synthesis : Automated synthesis platforms can perform entire synthetic sequences, including reaction, workup, and purification, with minimal human intervention. merckmillipore.comresearchgate.net The synthesis of this compound and its conversion to derivatives could be programmed into such systems, enabling rapid library synthesis for drug discovery or materials science applications. The deprotection of the silyl (B83357) ether is one type of reaction that has been successfully automated. merckmillipore.comdntb.gov.ua

Table 2: Application of Modern Synthetic Paradigms

ParadigmPotential Application for this compoundKey Advantages
Flow Chemistry Continuous, safe production; telescoped multi-step syntheses. nih.govEnhanced safety, scalability, process control. rsc.org
High-Throughput Screening Rapid optimization of synthesis; discovery of novel reactivity. unchainedlabs.comnih.govIncreased efficiency, accelerated discovery. researchgate.net
Automated Synthesis On-demand synthesis of the compound and its derivatives for libraries. researchgate.netSpeed, reproducibility, reduced manual labor. merckmillipore.com

Prospects for Advanced Applications in Interdisciplinary Scientific Fields

The unique structural features of this compound suggest potential applications that span multiple scientific disciplines beyond traditional organic synthesis.

Medicinal Chemistry and Agrochemicals : The cyanoacetate (B8463686) scaffold is present in various biologically active compounds. sanjaychemindia.comsigmaaldrich.com This molecule could serve as a versatile starting material for the synthesis of novel pharmaceuticals or agrochemicals. Its functional groups allow for the introduction of diverse substituents to explore structure-activity relationships.

Materials Science : The compound could be used as a monomer or a functionalizing agent for polymers. For example, the silyl ether group could be incorporated into poly(silyl ether)s, a class of polymers with interesting thermal and mechanical properties. dicp.ac.cn The nitrile and ester groups could be further modified post-polymerization to tune the material's properties.

Functional Bionanomaterials : Cellulose nanomaterials, for instance, are often functionalized to improve their properties for applications in composites or as nanoadsorbers. acs.orgresearchgate.net The reactivity of this compound could be harnessed to covalently attach it to the surface of such biomaterials, imparting new functionalities.

Sustainable Chemistry : In the field of nanoherbicides, functionalized carriers are used for the controlled delivery of active ingredients. mdpi.com Derivatives of this compound could be explored in the development of novel, biodegradable delivery systems for agrochemicals.

Q & A

Q. What are the common synthetic routes for Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate, and what intermediates are involved?

  • Methodological Answer : The synthesis typically involves silyl-protection strategies. For example, methyl 2-(dimethoxyphosphoryl)acetate can react with trimethylsilyl bromide (TMSBr) in anhydrous dichloromethane under argon to form methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate as a key intermediate. This intermediate is critical for further derivatization into Horner–Wadsworth–Emmons (HWE)-type reagents . Catalytic methods, such as asymmetric organocatalysis, have also been employed for analogous compounds, where ethyl 2-cyano-2-(4-cyanophenyl)-2-[(trimethylsilyl)oxy]acetate is synthesized using chiral catalysts in toluene at low temperatures (-30°C) .

  • Key Intermediates :

IntermediateRole in SynthesisReference
Methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetatePrecursor for HWE reagents
Ethyl 4-cyanobenzoylformateSubstrate for catalytic silylation

Q. How do the functional groups in this compound influence its reactivity in organic synthesis?

  • Functional Group Analysis :
  • Cyano (C≡N) : Enhances electrophilicity at the α-carbon, facilitating nucleophilic additions (e.g., in Knoevenagel condensations).

  • Trimethylsilyloxy (TMSO) : Acts as a protecting group for carbonyl moieties, improving stability during multi-step syntheses.

  • Methyl Ester (COOCH₃) : Provides solubility in non-polar solvents and moderates reactivity compared to free carboxylic acids .

    • Reactivity Example :
      In HWE reactions, the TMS group stabilizes the phosphoryl intermediate, enabling stereoselective olefination with aldehydes. The cyano group directs regioselectivity in subsequent reactions .

Advanced Research Questions

Q. What strategies are employed to achieve stereoselective synthesis using this compound as an intermediate?

  • Stereoselective Methods :
  • Catalytic Asymmetric Synthesis : Chiral organocatalysts (e.g., thiourea-based catalysts) induce enantioselectivity in silyl-cyanoacetate formations. For example, ethyl analogs achieve >90% enantiomeric excess (ee) under optimized conditions .

  • Solvent and Temperature Control : Low-temperature reactions (-30°C) in toluene reduce kinetic side reactions, preserving stereochemical integrity .

  • Phosphoryl Intermediate Tuning : Substituents on the phosphoryl group (e.g., benzylthio vs. trifluoroethoxy) modulate steric effects, enabling (E)- or (Z)-selectivity in olefin products .

    • Data Table :
Reaction TypeSelectivity AchievedKey ConditionsReference
HWE Olefination(E)-up to 95%Benzylthio-substituted reagent
Catalytic Silylation>90% eeChiral catalyst, -30°C

Q. How can computational methods predict the reactivity and stability of this compound under varying reaction conditions?

  • Computational Approaches :
  • Density Functional Theory (DFT) : Models transition states to predict regioselectivity in nucleophilic attacks. For example, DFT studies on analogous silyl-cyanoacetates reveal preferential attack at the α-carbon due to cyano-induced polarization .

  • Thermochemical Analysis : Calculates Gibbs free energy (ΔG) to assess intermediate stability. The TMS group lowers ΔG by 8–10 kcal/mol compared to unprotected analogs .

  • Molecular Dynamics (MD) : Simulates solvent effects, showing toluene stabilizes silylated intermediates better than THF .

    • Case Study :
      For ethyl 2-cyano-2-(4-cyanophenyl)-2-[(trimethylsilyl)oxy]acetate, DFT-predicted activation barriers align with experimental yields (85% theoretical vs. 82% observed), validating the method .

Data Contradictions and Resolution

  • Synthetic Route Variability : and describe silyl intermediates for HWE reagents, while uses ethyl esters. Researchers must verify solvent compatibility and catalyst tolerance when adapting methods .
  • Functional Group Interactions : While cyano groups generally enhance electrophilicity, steric hindrance from TMS may offset this effect in crowded systems. Experimental titration (e.g., kinetic studies) is recommended .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.